trans-4-Phenylpyrrolidin-3-ol
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Description
Synthesis Analysis
The synthesis of related pyrrolidine compounds often involves asymmetric synthesis methods to achieve the desired stereochemistry. For example, the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide has been applied in the asymmetric syntheses of cis- and trans-4-aminopyrrolidine carboxylic acids, highlighting the intricate steps and conditions required to synthesize these complex molecules with high diastereomeric and enantiomeric excesses (Bunnage et al., 2004).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including those similar to trans-4-Phenylpyrrolidin-3-ol, is often determined through sophisticated techniques like X-ray crystallography, providing insight into the stereochemical configuration and molecular conformation critical for their chemical behavior and reactivity.
Chemical Reactions and Properties
Pyrrolidine compounds, including trans-4-Phenylpyrrolidin-3-ol analogs, participate in a variety of chemical reactions, such as cycloisomerization reactions catalyzed by gold(I) to form cis-3-acyl-4-alkenylpyrrolidines, demonstrating the versatility of these compounds in synthetic organic chemistry (Yeh et al., 2010).
Safety And Hazards
properties
IUPAC Name |
(3R,4S)-4-phenylpyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-7-11-6-9(10)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2/t9-,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWOEDBCCDPEQB-ZJUUUORDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Phenylpyrrolidin-3-ol | |
CAS RN |
1242166-68-2 |
Source
|
Record name | rac-(3R,4S)-4-phenylpyrrolidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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